N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a biphenyl group, a triazole ring, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:
Formation of the Biphenyl Aldehyde: The biphenyl-4-carbaldehyde is synthesized through the oxidation of biphenyl-4-methanol using an oxidizing agent such as pyridinium chlorochromate.
Synthesis of the Triazole Derivative: The triazole derivative is prepared by reacting 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent.
Condensation Reaction: The final step involves the condensation of the biphenyl aldehyde with the triazole derivative in the presence of a hydrazine derivative to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, it is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The biphenyl and triazole moieties allow it to bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazide group can form hydrogen bonds with amino acid residues, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar biphenyl structure but different functional groups.
Naphthalene Derivatives: Compounds with fused benzene rings that share some structural similarities.
Uniqueness
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of a biphenyl group, a triazole ring, and a hydrazide moiety
Properties
Molecular Formula |
C31H27N5OS |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H27N5OS/c1-22-8-14-27(15-9-22)30-34-35-31(36(30)28-18-10-23(2)11-19-28)38-21-29(37)33-32-20-24-12-16-26(17-13-24)25-6-4-3-5-7-25/h3-20H,21H2,1-2H3,(H,33,37)/b32-20+ |
InChI Key |
HUHPQZRRUOSOFD-UZWMFBFFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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